tetrahydro-2H-pyran-3-carboxylic acid
Overview
Description
Tetrahydro-2H-pyran-3-carboxylic acid is an organic compound with the molecular formula C6H10O3. It is a heterocyclic compound featuring a six-membered ring containing five carbon atoms and one oxygen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Biochemical Pathways
It’s known that the synthesis of these heterocycles often relies on the oxa-6π-electrocyclization of dienones, the so-called 1-oxatriene pathway . .
Pharmacokinetics
The compound has a molecular weight of 130.14 , which may influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tetrahydro-2H-pyran-3-carboxylic acid. For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place . It’s also important to avoid generating dust and contact with skin and eyes when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydro-2H-pyran-3-carboxylic acid can be synthesized through several methods. One common route involves the hydrogenation of 2H-pyran in the presence of a catalyst such as Raney nickel .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include lactones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Tetrahydro-2H-pyran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A related compound with a similar six-membered ring structure but without the carboxylic acid group.
Tetrahydro-2H-pyran-4-carboxylic acid: Another isomer with the carboxylic acid group located at a different position on the ring
Uniqueness
Tetrahydro-2H-pyran-3-carboxylic acid is unique due to its specific ring structure and functional group placement, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
oxane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWPVCUHKJABMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587974, DTXSID30901495 | |
Record name | Oxane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_620 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873397-34-3 | |
Record name | Oxane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the base-catalyzed reactions that ezetimibe, a derivative of tetrahydro-2H-pyran-3-carboxylic acid, undergoes?
A1: Ezetimibe, a molecule containing the this compound moiety, undergoes both rearrangement and hydrolysis reactions in the presence of a base []. The specific reaction pathway and the products formed depend heavily on the pH of the solution.
- At pH below 12.5: Ezetimibe primarily undergoes rearrangement to form (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide [].
- At pH above 12.5: A mixture of the rearrangement product and 5-(4-fluorophenyl)-5-hydroxy-2-[(4-fluorophenylamino)-(4-hydroxyphenyl)methyl]-pentanoic acid is observed, indicating hydrolysis of the β-lactam ring []. Further hydrolysis can lead to the formation of (2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxylic acid [].
Q2: How is the this compound scaffold incorporated into peptide synthesis?
A2: The "azirine/oxazolone method" provides a solid-phase approach for introducing sterically hindered α,α-disubstituted α-amino acids, including 3-amino-3,4,5,6-tetrahydro-2H-pyran-3-carboxylic acid, into peptide chains []. This method utilizes 2H-azirin-3-amines as building blocks, allowing for the incorporation of the desired amino acid without requiring additional reagents []. This enables the synthesis of peptides containing the this compound moiety from the N- to the C-terminus [].
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